molecular formula C17H21ClN4O2 B7022287 Methyl 2-[4-[[[1-(3-chlorophenyl)cyclopentyl]amino]methyl]triazol-1-yl]acetate

Methyl 2-[4-[[[1-(3-chlorophenyl)cyclopentyl]amino]methyl]triazol-1-yl]acetate

Cat. No.: B7022287
M. Wt: 348.8 g/mol
InChI Key: OQUWLFBDJUWIGR-UHFFFAOYSA-N
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Description

Methyl 2-[4-[[[1-(3-chlorophenyl)cyclopentyl]amino]methyl]triazol-1-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a cyclopentyl group, and a chlorophenyl moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-[[[1-(3-chlorophenyl)cyclopentyl]amino]methyl]triazol-1-yl]acetate typically involves multiple steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, often referred to as the Huisgen cycloaddition or “click chemistry.” This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

  • Attachment of the Cyclopentyl Group: : The cyclopentyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a cyclopentyl halide with an amine derivative, forming the cyclopentylamine intermediate.

  • Incorporation of the Chlorophenyl Moiety: : The chlorophenyl group is typically introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Final Coupling: : The final step involves coupling the triazole ring with the cyclopentylamine and chlorophenyl intermediates. This can be achieved through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopentyl and triazole moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the triazole ring or the chlorophenyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

  • Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 2-[4-[[[1-(3-chlorophenyl)cyclopentyl]amino]methyl]triazol-1-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[4-[[[1-(3-chlorophenyl)cyclopentyl]amino]methyl]triazol-1-yl]acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the cyclopentyl group can influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[4-[[[1-(4-chlorophenyl)cyclopentyl]amino]methyl]triazol-1-yl]acetate: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    Methyl 2-[4-[[[1-(3-bromophenyl)cyclopentyl]amino]methyl]triazol-1-yl]acetate: Bromine substituent instead of chlorine.

    Methyl 2-[4-[[[1-(3-chlorophenyl)cyclopentyl]amino]methyl]imidazol-1-yl]acetate: Imidazole ring instead of triazole.

Uniqueness

Methyl 2-[4-[[[1-(3-chlorophenyl)cyclopentyl]amino]methyl]triazol-1-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, in particular, provides a versatile scaffold for further functionalization and optimization in drug development.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 2-[4-[[[1-(3-chlorophenyl)cyclopentyl]amino]methyl]triazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-24-16(23)12-22-11-15(20-21-22)10-19-17(7-2-3-8-17)13-5-4-6-14(18)9-13/h4-6,9,11,19H,2-3,7-8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUWLFBDJUWIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(N=N1)CNC2(CCCC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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